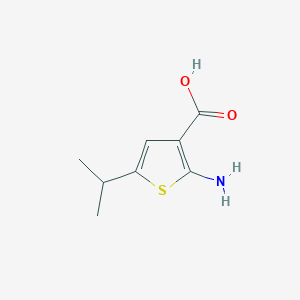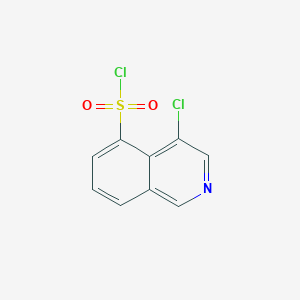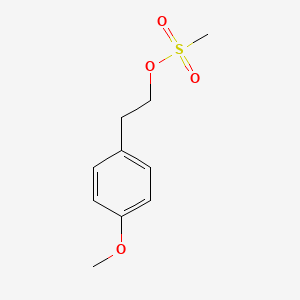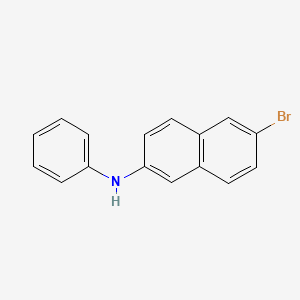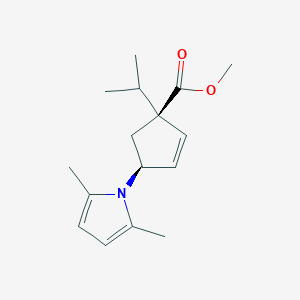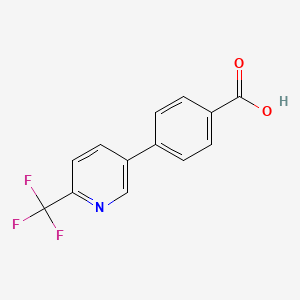![molecular formula C8H3Cl2F3N2 B8770862 2,6-dichloro-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B8770862.png)
2,6-dichloro-5-(trifluoromethyl)-1H-benzo[d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dichloro-5-(trifluoromethyl)-1H-benzo[d]imidazole is a heterocyclic aromatic compound with the molecular formula C8H3Cl2F3N2. This compound is part of the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are characterized by a benzene ring fused to an imidazole ring, making them a significant class of compounds in medicinal chemistry .
准备方法
The synthesis of 2,6-dichloro-5-(trifluoromethyl)-1H-benzo[d]imidazole typically involves the condensation of 1,2-diaminobenzene with appropriate aldehydes or carboxylic acids under acidic or basic conditions. One common method includes the reaction of 2,6-dichloroaniline with trifluoroacetic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzimidazole ring .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
2,6-dichloro-5-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced benzimidazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities .
科学研究应用
2,6-dichloro-5-(trifluoromethyl)-1H-benzo[d]imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of agrochemicals, dyes, and materials science applications.
作用机制
The mechanism of action of 2,6-dichloro-5-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or growth inhibition .
相似化合物的比较
2,6-dichloro-5-(trifluoromethyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives such as:
- 1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)-
- 1H-Benzimidazole, 4,5-dichloro-2-(trifluoromethyl)-
- 2-Phenyl substituted Benzimidazole derivatives
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical reactivity and biological activities. The unique combination of chlorine and trifluoromethyl groups in this compound imparts distinct properties, such as enhanced lipophilicity and metabolic stability, making it a valuable compound for various applications .
属性
分子式 |
C8H3Cl2F3N2 |
|---|---|
分子量 |
255.02 g/mol |
IUPAC 名称 |
2,5-dichloro-6-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H3Cl2F3N2/c9-4-2-6-5(14-7(10)15-6)1-3(4)8(11,12)13/h1-2H,(H,14,15) |
InChI 键 |
LYQYTWMAHAFFEA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC2=C1NC(=N2)Cl)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B8770792.png)

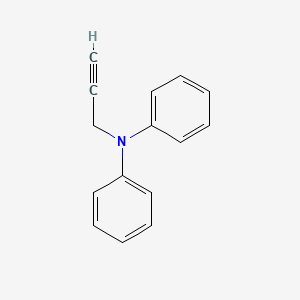
![4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine](/img/structure/B8770807.png)


